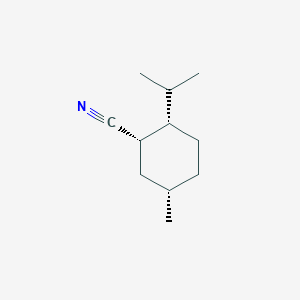
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring an isopropyl group, a methyl group, and a nitrile group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol.
Oxidation: The alcohol group is oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Nitrile Formation: The ketone is then converted to the nitrile using reagents like hydroxylamine hydrochloride followed by dehydration with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and nitrile formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized for cost-effectiveness and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydroxylamine hydrochloride and phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides and other derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific stereochemistry.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and fragrances.
Wirkmechanismus
The mechanism of action of (1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol: The alcohol precursor to the nitrile compound.
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone: The ketone intermediate in the synthesis.
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamide: A derivative formed through substitution reactions.
Uniqueness
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile is unique due to its specific stereochemistry and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C11H19N |
|---|---|
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
(1S,2S,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10+,11-/m0/s1 |
InChI-Schlüssel |
AWVUYKHSNNYPOX-AXFHLTTASA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]([C@H](C1)C#N)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)C#N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















